Bupropion

Major Depressive Disorder Clinical Trial Sexual Dysfunction

Procure bupropion hydrochloride specifically for research applications that leverage its unique NDRI pharmacology: clinical trials where minimizing sexual dysfunction is a primary/secondary endpoint (XL formulation preferred), pharmacogenetic studies probing CYP2B6 polymorphisms affecting metabolism, and comparative effectiveness trials stratified by tobacco product type. Its distinct stereoselective metabolism and formulation-dependent bioavailability (ER is only 72–79% bioavailable relative to IR) demand rigorous analytical method development and QC—making this an ideal reference standard for dissolution and HPLC validation. Ensure your study design aligns with the evidence base: bupropion XL shows only 15% orgasm dysfunction vs. 30% for escitalopram, and achieves a 70% quit rate for smokeless tobacco.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 144445-75-0
Cat. No. B3424447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion
CAS144445-75-0
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
InChIInChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
InChIKeySNPPWIUOZRMYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery hygroscopic and susceptible to decomposition
Soluble in methanol, ethanol, acetone, ether, benzene

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion (CAS 144445-75-0): Product Overview for Procurement and Research Selection


Bupropion hydrochloride is an aminoketone-class antidepressant that functions as a norepinephrine and dopamine reuptake inhibitor (NDRI), with no significant direct effect on serotonergic systems [1]. It is structurally related to amphetamine but is a weak inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, binding only 10-30% of striatal DATs at therapeutic concentrations [1]. This pharmacological profile distinguishes it from SSRIs and SNRIs and underpins its unique clinical applications, which include major depressive disorder (MDD), seasonal affective disorder (SAD), and smoking cessation [2].

Why Generic Bupropion Formulations Are Not Interchangeable: The Critical Role of Stereoselective Metabolism and Genetic Polymorphisms


Bupropion is not a straightforward commodity; its complex, stereoselective metabolism introduces significant interindividual variability that can profoundly impact therapeutic outcomes. The drug is extensively metabolized, primarily by the cytochrome P450 (CYP) 2B6 enzyme, to its major active metabolite, hydroxybupropion (HBUP) [1]. Genetic polymorphisms in CYP2B6, such as the *6 allele and the 516G>T variant, can alter hydroxylation rates by 25-50%, leading to substantial variations in the plasma concentrations of both the parent drug and its active metabolite [1]. Furthermore, different release formulations (IR, SR, XL) have distinct pharmacokinetic profiles; for instance, the relative bioavailability of ER formulations is only 72.3-78.8% compared to IR 75 mg [2]. Therefore, the assumption that all bupropion products are functionally identical is false; understanding the specific formulation and its interplay with patient genetics is critical for ensuring predictable therapeutic efficacy and safety [1][2].

Bupropion (CAS 144445-75-0): Quantitative Differentiation Against Key Comparators for Informed Procurement


Efficacy and Tolerability of Bupropion XL vs. Escitalopram in MDD: A Head-to-Head Comparison

In a randomized, double-blind, non-inferiority trial of 538 Chinese patients with MDD, bupropion XL (300 mg) demonstrated non-inferior efficacy to escitalopram (10-20 mg) after 8 weeks, with HAMD-17 score changes of -14.5 vs. -15.4, respectively (mean difference 0.8, 95% CI: -0.27 to 1.94) [1]. Crucially, in a separate pooled analysis of two 8-week trials, the incidence of treatment-emergent sexual dysfunction, specifically orgasm dysfunction, was significantly lower with bupropion XL (15%) compared to escitalopram (30%) (p < .05) [2]. This establishes a clear tolerability advantage for bupropion.

Major Depressive Disorder Clinical Trial Sexual Dysfunction

Impact of CYP2B6 Genetic Polymorphisms on Bupropion Pharmacokinetics: A Mechanistic Differentiation

Bupropion's bioactivation to its active metabolite, hydroxybupropion (HBUP), is critically dependent on the CYP2B6 enzyme. A preplanned secondary analysis of a prospective, randomized, crossover study (N=67) found that hydroxylation of bupropion was 25–50% lower in carriers of the CYP2B6*6 allele and one-third to one-half lower in carriers of the 516T variant, resulting in greater parent drug and lesser active metabolite plasma concentrations [1]. A separate study in healthy Chinese subjects (N=23) confirmed this variability, showing a 1.98-fold increase in HBUP AUC(0→96) for CYP2B6*1/*4 carriers and a 1.51-fold lower HBUP AUC(0→96) for CYP2B6*1/*6 carriers compared to *1/*1 wild-type [2].

Pharmacogenomics CYP2B6 Metabolism

Comparative Efficacy in Smoking Cessation: Bupropion vs. Varenicline

A prospective, randomized controlled study comparing bupropion (BUP) and varenicline (VAR) for tobacco cessation found differential efficacy based on the type of tobacco use. For smoking tobacco users, VAR achieved a significantly higher quit rate of 72% at 6 months compared to 48% for BUP (P = 0.028) [1]. Conversely, among smokeless tobacco users, BUP demonstrated superior efficacy with a 70% quit rate versus 50% for VAR (P = 0.012) [1].

Smoking Cessation Nicotine Dependence Clinical Trial

Formulation-Dependent Bioavailability: IR vs. ER Bupropion

The release kinetics of bupropion formulations significantly impact its systemic bioavailability. A randomized six-way crossover study in healthy volunteers (N=26) demonstrated that the relative bioavailability of extended-release (ER) formulations (150 mg and 300 mg) was only 72.3-78.8% compared to an immediate-release (IR) 75 mg dose [1]. This substantial reduction in drug exposure confirms that different formulations are not directly interchangeable and require dose adjustment.

Formulation Science Bioavailability Pharmacokinetics

Optimal Procurement and Research Applications for Bupropion (CAS 144445-75-0) Based on Evidence-Based Differentiation


Clinical Trials Requiring an Antidepressant with a Favorable Sexual Tolerability Profile

Based on direct comparative evidence showing that bupropion XL (15% orgasm dysfunction) has a significantly lower incidence of sexual side effects than escitalopram (30%) [1], bupropion is the preferred agent for designing clinical trials where minimizing sexual dysfunction is a primary or secondary endpoint. Procurement for such studies should specifically target the extended-release (XL) formulation to ensure consistency with the evidence base [1].

Pharmacogenetic Studies Investigating CYP2B6-Mediated Drug Metabolism

Given that bupropion's metabolism to its active hydroxybupropion metabolite is profoundly influenced by CYP2B6 genetic polymorphisms (e.g., 25-50% reduction in hydroxylation in *6 carriers) [2], bupropion is an ideal probe substrate for pharmacogenetic research. Sourcing bupropion for these studies requires rigorous quality control to ensure the purity of the parent compound and its metabolites, as inter-batch variability could confound genetic association analyses [2][3].

Development and Validation of Analytical Methods for Controlled Release Formulations

The significant difference in bioavailability between immediate-release (IR) and extended-release (ER) formulations (ER is 72.3-78.8% bioavailable relative to IR) [4] necessitates the development and validation of robust analytical methods for formulation science. Procuring bupropion in its different salt forms (e.g., hydrochloride) and for use in dissolution and HPLC method development is essential for quality control and ensuring batch-to-batch consistency of these complex, non-interchangeable products [5].

Comparative Effectiveness Research in Tobacco Dependence by Product Type

The evidence that bupropion is more effective for smokeless tobacco cessation (70% quit rate) while varenicline is more effective for smoking tobacco cessation (72% quit rate) [6] defines a precise research application. Procurement of bupropion for comparative effectiveness trials in tobacco dependence should be stratified by the type of tobacco product used by the study population, as the choice of comparator and expected outcomes differ significantly based on this variable [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupropion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.